molecular formula C12H12O4 B173172 Hispolon CAS No. 173933-40-9

Hispolon

Cat. No.: B173172
CAS No.: 173933-40-9
M. Wt: 220.22 g/mol
InChI Key: QDVIEIMMEUCFMW-QXYPORFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hispolon is a polyphenolic compound isolated from the medicinal mushroom Phellinus linteus. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, antiproliferative, and anticancer effects . This compound has garnered significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

Hispolon fights against cancer via induction of apoptosis, halting cell cycle, and inhibition of metastasis by targeting various cellular signaling pathways including PI3K/Akt, MAPK, and NF-κB . It has been found to activate caspase‑3, caspase‑8, and caspase‑9, while downregulating the expression of cell survival proteins such as cFLIP, Bcl‑2, and Bcl‑xL and upregulating the expression of Bax and truncated Bid .

Safety and Hazards

Hispolon may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid prolonged or repeated exposure, keep away from sources of ignition, and take precautionary measures against static discharge .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hispolon can be synthesized through various chemical routes. One common method involves the use of phenolic precursors and specific catalysts to facilitate the formation of the polyphenolic structure. The reaction conditions typically include controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, this compound is often extracted from Phellinus linteus using solvent extraction techniques. The mushroom is dried and ground into a fine powder, which is then subjected to solvent extraction using ethanol or methanol. The extract is further purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Hispolon undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Hispolon shares similarities with other polyphenolic compounds but also exhibits unique properties:

Similar Compounds:

  • Curcumin
  • Resveratrol
  • Quercetin

This compound stands out due to its potent anticancer effects and its ability to modulate multiple cellular pathways, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(3Z,5E)-6-(3,4-dihydroxyphenyl)-4-hydroxyhexa-3,5-dien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8(13)6-10(14)4-2-9-3-5-11(15)12(16)7-9/h2-7,14-16H,1H3/b4-2+,10-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVIEIMMEUCFMW-QXYPORFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C=CC1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(/C=C/C1=CC(=C(C=C1)O)O)\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701045719
Record name Hispolon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173933-40-9
Record name Hispolon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173933-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hispolon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701045719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hispolon
Reactant of Route 2
Hispolon
Reactant of Route 3
Hispolon
Reactant of Route 4
Reactant of Route 4
Hispolon
Reactant of Route 5
Hispolon
Reactant of Route 6
Hispolon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.